Cas no 1806352-63-5 (3,4-Diiodo-5-methoxymandelic acid)

3,4-Diiodo-5-methoxymandelic acid is a halogenated mandelic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring iodine substituents at the 3 and 4 positions and a methoxy group at the 5 position, enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly useful as an intermediate in the synthesis of more complex molecules, including bioactive compounds and radiopharmaceuticals. The iodine atoms provide opportunities for further functionalization, while the methoxy group contributes to stability and solubility in organic solvents. Its well-defined chemical properties make it a valuable reagent for targeted synthetic pathways.
3,4-Diiodo-5-methoxymandelic acid structure
1806352-63-5 structure
Product name:3,4-Diiodo-5-methoxymandelic acid
CAS No:1806352-63-5
MF:C9H8I2O4
Molecular Weight:433.966367721558
CID:4942210

3,4-Diiodo-5-methoxymandelic acid 化学的及び物理的性質

名前と識別子

    • 3,4-Diiodo-5-methoxymandelic acid
    • インチ: 1S/C9H8I2O4/c1-15-6-3-4(8(12)9(13)14)2-5(10)7(6)11/h2-3,8,12H,1H3,(H,13,14)
    • InChIKey: KGBQLOVAXQNOIP-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=C(C=1)C(C(=O)O)O)OC)I

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 66.8

3,4-Diiodo-5-methoxymandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015024450-500mg
3,4-Diiodo-5-methoxymandelic acid
1806352-63-5 97%
500mg
855.75 USD 2021-06-18
Alichem
A015024450-250mg
3,4-Diiodo-5-methoxymandelic acid
1806352-63-5 97%
250mg
504.00 USD 2021-06-18
Alichem
A015024450-1g
3,4-Diiodo-5-methoxymandelic acid
1806352-63-5 97%
1g
1,519.80 USD 2021-06-18

3,4-Diiodo-5-methoxymandelic acid 関連文献

3,4-Diiodo-5-methoxymandelic acidに関する追加情報

3,4-Diiodo-5-methoxymandelic Acid: A Comprehensive Overview

3,4-Diiodo-5-methoxymandelic acid, also known by its CAS number 1806352-63-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes two iodine atoms at the 3 and 4 positions of the aromatic ring, along with a methoxy group at the 5 position. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various research and industrial applications.

The synthesis of 3,4-Diiodo-5-methoxymandelic acid involves a series of carefully designed chemical reactions. The process typically begins with the preparation of the mandelic acid derivative, followed by iodination at specific positions. The introduction of the methoxy group is achieved through nucleophilic substitution or other suitable methods. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity of the final product.

One of the most promising applications of 3,4-Diiodo-5-methoxymandelic acid lies in its potential as a precursor for drug development. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant activities, making them potential candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmacological applications, 3,4-Diiodo-5-methoxymandelic acid has also found use in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics and optoelectronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where it demonstrates excellent charge transport properties.

The biological activity of 3,4-Diiodo-5-methoxymandelic acid has been extensively studied in recent years. Preclinical studies have revealed that the compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms and developing targeted therapies.

In conclusion, 3,4-Diiodo-5-methoxymandelic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and promising biological properties continue to attract significant research attention. As advancements in synthetic methods and materials science progress, it is anticipated that this compound will play an increasingly important role in both academic research and industrial applications.

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